2,4-DIFLUORO-N-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]BENZAMIDE
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Overview
Description
2,4-Difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a chemical compound with the molecular formula C14H9F2N5O. It is characterized by the presence of two fluorine atoms at the 2 and 4 positions on the benzene ring, a tetrazole ring attached to the phenyl group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIFLUORO-N-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]BENZAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reaction: The tetrazole derivative is then coupled with 2,4-difluorobenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrazole ring and the benzamide moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the compound .
Scientific Research Applications
2,4-Difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications
Mechanism of Action
The mechanism of action of 2,4-DIFLUORO-N-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites.
Pathways Involved: The binding of the compound to its targets can affect various biochemical pathways, leading to changes in cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide: Similar in structure but with a triazole ring instead of a tetrazole ring.
2,4-Difluoro-N-[4-(1H-imidazol-1-yl)phenyl]benzamide: Contains an imidazole ring instead of a tetrazole ring.
Uniqueness
2,4-Difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring enhances the compound’s stability and ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C14H9F2N5O |
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Molecular Weight |
301.25 g/mol |
IUPAC Name |
2,4-difluoro-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H9F2N5O/c15-9-1-6-12(13(16)7-9)14(22)18-10-2-4-11(5-3-10)21-8-17-19-20-21/h1-8H,(H,18,22) |
InChI Key |
PIYSDZWKDKRXLZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)N3C=NN=N3 |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)N3C=NN=N3 |
Origin of Product |
United States |
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